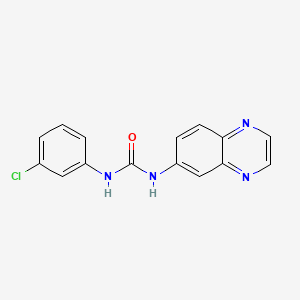

N-(3-chlorophenyl)-N'-(6-quinoxalinyl)urea

Description

N-(3-chlorophenyl)-N'-(6-quinoxalinyl)urea is a synthetic organic compound characterized by a urea bridge linking a 3-chlorophenyl group to a quinoxalinyl moiety. Quinoxaline derivatives are known for their diverse biological activities, including kinase inhibition and anticancer properties. The 3-chlorophenyl substituent may enhance lipophilicity and target binding affinity, as seen in structurally related compounds .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-quinoxalin-6-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O/c16-10-2-1-3-11(8-10)19-15(21)20-12-4-5-13-14(9-12)18-7-6-17-13/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAPCIIZGAOWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324429 | |

| Record name | 1-(3-chlorophenyl)-3-quinoxalin-6-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666752 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

672949-79-0 | |

| Record name | 1-(3-chlorophenyl)-3-quinoxalin-6-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-(6-quinoxalinyl)urea typically involves the reaction of 3-chloroaniline with 6-quinoxalinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

- Dissolve 3-chloroaniline and 6-quinoxalinecarboxylic acid in DMF .

- Add DCC to the reaction mixture and stir under reflux conditions for several hours.

- After completion of the reaction, filter off the precipitated dicyclohexylurea byproduct.

- Purify the crude product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of N-(3-chlorophenyl)-N’-(6-quinoxalinyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(6-quinoxalinyl)urea: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or .

Reduction: Reduction can be achieved using reducing agents like or .

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as or .

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like .

Major Products Formed

Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

Reduction: Formation of reduced urea derivatives.

Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of urea, including N-(3-chlorophenyl)-N'-(6-quinoxalinyl)urea, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, particularly through mechanisms that involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various urea derivatives. This compound was shown to effectively inhibit the growth of breast cancer cells (MCF-7) at micromolar concentrations. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Agricultural Applications

Controlled Release Fertilizers

this compound has been explored as a component in controlled-release fertilizers (CRFs). Its incorporation into fertilizer formulations can enhance nitrogen use efficiency (NUE) and minimize losses due to volatilization and leaching.

Case Study: Efficacy in Crop Yield Improvement

In a long-term field experiment involving maize cultivation, the application of CRFs containing this compound resulted in a 14% increase in crop yield compared to conventional urea fertilizers. This improvement was attributed to better soil aggregate stability and enhanced nitrogen uptake by plants .

Biological Testing and Toxicology

While the primary focus has been on its beneficial applications, understanding the toxicological profile is crucial for safe usage in both medicinal and agricultural contexts.

Toxicological Assessment

Preliminary studies indicate that this compound exhibits low acute toxicity levels in mammalian models, suggesting a favorable safety profile for potential therapeutic applications . However, further long-term studies are necessary to fully elucidate its chronic effects.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-(6-quinoxalinyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of its anticancer activity, the compound may inhibit enzymes that are crucial for DNA replication and cell division, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs (Table 1):

Structural Insights :

- Urea vs. Sulfonylurea : Unlike MPCU (sulfonylurea), the target compound lacks a sulfonyl group, which may reduce mitochondrial targeting (a key feature of MPCU ).

- Chlorophenyl Position : The 3-Cl substitution in the target compound contrasts with 4-Cl in MPCU and 3,4-diCl in trichlorocarbanilide. Positional differences influence steric effects and receptor binding .

- Heterocyclic Moieties: The quinoxaline group may confer distinct electronic properties compared to quinazoline (AG1478) or pyridopyrimidine (PD173074), affecting kinase selectivity .

Binding Affinity and Reactivity :

- Kinase Inhibition: Tyrphostin AG1478 (quinazoline-based) inhibits EGFR tyrosine kinase, while PD173074 targets FGFR. The quinoxaline group in the target compound may similarly interact with ATP-binding pockets in kinases .

- Chemical Reactivity : N-(3-chlorophenyl)naphthyl carboxamide () exhibits high softness (reactivity) due to a small HOMO-LUMO gap, enhancing target binding. The urea linkage in the target compound may reduce reactivity compared to carboxamides but improve stability .

Physicochemical Properties

Comparative Data (Table 2):

Key Observations :

- The target compound’s insolubility aligns with other chlorophenyl-ureas, necessitating formulation adjustments for bioavailability.

- MPCU’s mitochondrial accumulation is pH-dependent, whereas the target compound’s quinoxaline may favor cytoplasmic or nuclear localization .

Therapeutic Implications

- Anticancer Potential: MPCU and AG1478 show efficacy in tumor models, suggesting the target compound may similarly target proliferative pathways .

- Inflammatory Pathways: N-(3-chlorophenyl)naphthyl carboxamide () inhibits FLT1 and NOS2/3, implying that the target compound’s urea scaffold could modulate inflammatory targets with modified specificity .

Biological Activity

N-(3-chlorophenyl)-N'-(6-quinoxalinyl)urea is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and various applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a quinoxaline moiety, which is known for its role in numerous biological activities. The presence of the 3-chlorophenyl group enhances its pharmacological profile, potentially increasing its efficacy against various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its mechanism may involve:

- Enzyme Inhibition: The compound could inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction.

- Receptor Modulation: It may modulate receptor functions by interacting with binding sites, influencing signaling pathways involved in cellular responses.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including:

- Gram-positive bacteria: Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria: Active against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 4.69 to 22.9 µM for Gram-positive bacteria and from 2.33 to 156.47 µM for Gram-negative bacteria .

Antiviral Activity

Quinoxaline derivatives have also been explored for their antiviral potential. Compounds similar to this compound have shown activity against viruses such as Herpes simplex virus and Coxsackievirus B5, with effective concentrations (EC50) ranging from 0.06 µM to 3.1 nM . The mechanism often involves inhibiting viral entry or replication.

Anticancer Activity

The compound has demonstrated potential anticancer properties through various studies. It has been tested against several cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colorectal Cancer (HCT116)

In vitro studies reveal that certain derivatives exhibit potent antiproliferative effects with IC50 values in the low micromolar range (0.3–5 µM), indicating a promising avenue for cancer therapy .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics. Results indicated that this compound exhibited superior activity against resistant strains of E. coli and S. aureus, suggesting its potential as a lead compound in antibiotic development.

- Antiviral Screening : In a systematic review of quinoxaline derivatives, this compound was highlighted for its ability to inhibit viral replication in cell cultures infected with Herpes simplex virus, demonstrating a significant reduction in plaque formation at concentrations as low as 20 µg/mL .

Research Findings Summary Table

Q & A

Q. How can oxidative stability be assessed during long-term storage?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to HO (3%) or UV light, monitoring degradation via HPLC .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and compare to initial potency .

- EPR Spectroscopy : Detect free radical formation under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.